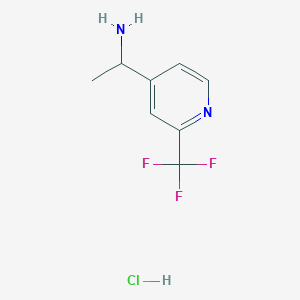
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride
Overview
Description
Scientific Research Applications
DNA Binding and Nuclease Activity
- Copper(II) Complexes with Tridentate Ligands : A study by Kumar et al. (2012) reveals the synthesis and characterization of Cu(II) complexes with three tridentate ligands, one of which is similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride. These complexes exhibit significant DNA binding properties and demonstrate nuclease activity, suggesting potential applications in DNA interaction studies and cancer therapy due to their low toxicity to various cancer cell lines (Kumar et al., 2012).
Antitumor Activity
- Novel Oxadiazole and Trifluoromethylpyridine Derivatives : Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, which are structurally related to natural products. These compounds, including a derivative similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride, displayed promising antitumor activities in vitro against a panel of 12 cell lines, highlighting their potential in developing new cancer treatments (Maftei et al., 2016).
Corrosion Inhibition
- Cadmium(II) Schiff Base Complexes : Research by Das et al. (2017) on cadmium(II) Schiff base complexes, involving ligands similar to 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride, demonstrated their effectiveness in corrosion inhibition on mild steel. This suggests potential applications in materials science, particularly in corrosion protection (Das et al., 2017).
Catalysis
- Enantioselective Borane Reduction of Benzyl Oximes : A study by Huang et al. (2010) involved the catalytic enantioselective borane reduction of benzyl oximes using compounds including derivatives of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride. This research contributes to the field of asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals production (Huang et al., 2010).
Ligand Synthesis and Complexation
- Complexation with Copper(II) and Cadmium(II) : Mardani et al. (2019) reported the synthesis of ligands involving 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride and their complexation with copper(II) and cadmium(II). These complexes were characterized for their potential interactions with selected biomolecules, offering insights into bioinorganic chemistry and molecular recognition (Mardani et al., 2019).
properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5(12)6-2-3-13-7(4-6)8(9,10)11;/h2-5H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEISHWECZNEAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



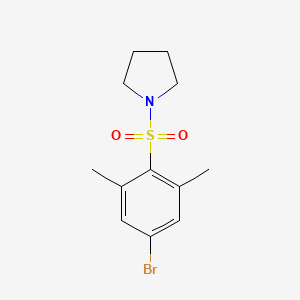
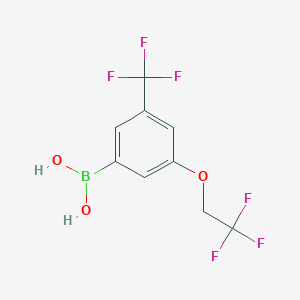

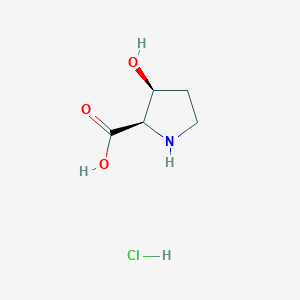
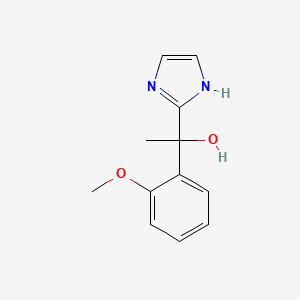
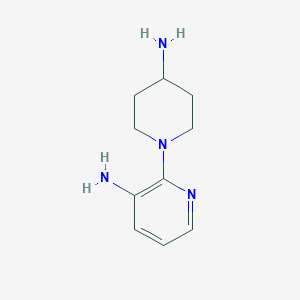
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
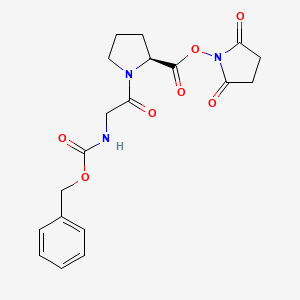
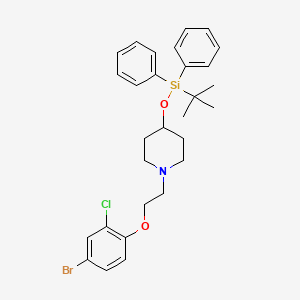
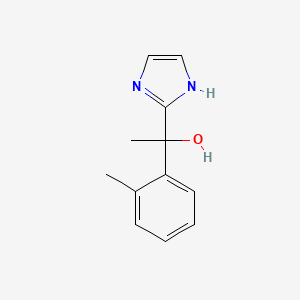
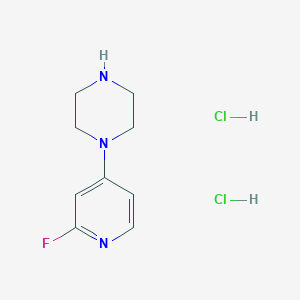
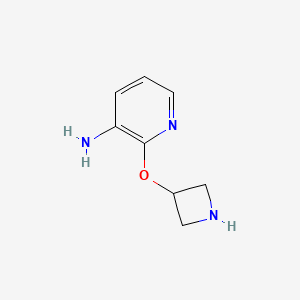
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)